N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide
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Overview
Description
N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and an aminooxy functional group, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide typically involves several steps, including the formation of the aminooxy group and the coupling of the phenyl rings. Common synthetic routes may include:
Formation of the Aminooxy Group: This can be achieved through the reaction of hydroxylamine with an appropriate precursor.
Coupling of Phenyl Rings: The phenyl rings can be coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s aminooxy group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the hydroxyl groups may participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,3-dihydroxybenzamide
- N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its interactions with molecular targets.
Properties
Molecular Formula |
C22H20N2O6 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide |
InChI |
InChI=1S/C22H20N2O6/c23-30-21(10-3-14-11-16(25)6-8-19(14)27)13-1-4-15(5-2-13)24-22(29)18-12-17(26)7-9-20(18)28/h1-12,21,25-28H,23H2,(H,24,29)/b10-3+ |
InChI Key |
PYBALVHYHOTZTE-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(/C=C/C2=C(C=CC(=C2)O)O)ON)NC(=O)C3=C(C=CC(=C3)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(C=CC2=C(C=CC(=C2)O)O)ON)NC(=O)C3=C(C=CC(=C3)O)O |
Origin of Product |
United States |
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